molecular formula C25H22ClNO3S B11679746 N-{2-[(4-chlorophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide

N-{2-[(4-chlorophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide

Cat. No.: B11679746
M. Wt: 452.0 g/mol
InChI Key: STOBJBQTQVFVBQ-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-{2-[(4-chlorophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)methyl]phenyl}-4-methylbenzenesulfonamide
  • N-{2-[(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide

Uniqueness

N-{2-[(4-chlorophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide is unique due to the presence of both a chlorophenyl and a methylfuran moiety. This combination provides distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C25H22ClNO3S

Molecular Weight

452.0 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)-(5-methylfuran-2-yl)methyl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H22ClNO3S/c1-17-7-14-21(15-8-17)31(28,29)27-23-6-4-3-5-22(23)25(24-16-9-18(2)30-24)19-10-12-20(26)13-11-19/h3-16,25,27H,1-2H3

InChI Key

STOBJBQTQVFVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C3=CC=C(C=C3)Cl)C4=CC=C(O4)C

Origin of Product

United States

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